molecular formula C25H30F2N4O4S B11819813 tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate

tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate

Cat. No.: B11819813
M. Wt: 520.6 g/mol
InChI Key: KEPDTPCIXJNWHI-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate: is a complex organic compound that features a thiadiazole ring, a difluorophenyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate typically involves multiple steps, including the formation of the thiadiazole ring, introduction of the difluorophenyl group, and the final attachment of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The use of automated systems and real-time monitoring can help optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the design of advanced polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]ethyl]carbamate
  • tert-Butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]carbamate

Uniqueness

The uniqueness of tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C25H30F2N4O4S

Molecular Weight

520.6 g/mol

IUPAC Name

tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate

InChI

InChI=1S/C25H30F2N4O4S/c1-24(2,3)35-23(33)28-14-8-13-25(17-9-6-5-7-10-17)31(22(32)29-16-34-4)30-21(36-25)19-15-18(26)11-12-20(19)27/h5-7,9-12,15H,8,13-14,16H2,1-4H3,(H,28,33)(H,29,32)

InChI Key

KEPDTPCIXJNWHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1(N(N=C(S1)C2=C(C=CC(=C2)F)F)C(=O)NCOC)C3=CC=CC=C3

Origin of Product

United States

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